molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9

N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide

Cat. No.: B2519288
CAS No.: 902503-27-9
M. Wt: 370.43
InChI Key: OVLMRHHAPYCRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide is a synthetic quinazolinone derivative designed for research purposes. Quinazolinones represent a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and are considered a privileged structure in medicinal chemistry . This particular compound features a 2-thioxo modification and an acetamide linkage, structural motifs often explored to modulate biological activity and physicochemical properties. Researchers value quinazolinone scaffolds for their broad spectrum of potential pharmacological applications, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, making them a versatile template for drug discovery and biochemical probing . For instance, some quinazolinone derivatives have been investigated as potent α-glucosidase inhibitors for diabetes research, operating through a competitive inhibition mechanism . The dimethoxy substitutions on the quinazoline ring are common pharmacophores aimed at enhancing binding affinity and selectivity towards various enzymatic targets. This compound is provided strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

902503-27-9

Molecular Formula

C18H18N4O3S

Molecular Weight

370.43

IUPAC Name

N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26)

InChI Key

OVLMRHHAPYCRQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents under controlled conditions.

    Attachment of the Dimethoxy Groups: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with 4-aminoacetophenone under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated systems to scale up the synthesis.

Chemical Reactions Analysis

N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties, with studies showing promising results in preclinical models.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with N-Phenylacetamide Sulfonamides

Compounds such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) () share the phenylacetamide backbone but differ in their substituents. These derivatives exhibit notable analgesic and anti-hypernociceptive activities, with compound 35 outperforming paracetamol in some assays . In contrast, the target compound’s quinazoline-thioxo core and methoxy groups may shift its activity toward kinase inhibition or redox modulation, as seen in other thioquinazoline derivatives.

Key Differences:

  • Substituent Effects : The sulfonamide-piperazinyl groups in compounds 35–37 enhance solubility and interaction with opioid or inflammatory pain pathways, while the quinazoline-thioxo group in the target compound may favor interactions with ATP-binding pockets of kinases.
  • Bioactivity: Sulfonamide derivatives show anti-nociceptive properties, whereas quinazoline-thioxo analogs are more commonly associated with antiproliferative effects.

Comparison with Thiadiazole-Linked Acetamides

A structurally distinct analog, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (), incorporates a thiadiazole-sulfanyl linker. This compound’s activity is hypothesized to involve anti-inflammatory or antimicrobial pathways due to its heterocyclic motifs.

Biological Activity

N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide is a compound of interest due to its unique structure and potential biological activities. This article focuses on its biological activity, particularly its anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3S. Its structure features a quinazolinone core with dimethoxy and thioxo substituents linked to a phenylacetamide group.

PropertyValue
Molecular FormulaC18H18N4O3S
Molecular Weight366.43 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that it effectively inhibited the proliferation of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 3 to 10 μg/mL across these cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μg/mL)
HCT1163.29
H46010.0
MCF-78.5

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and signaling pathways associated with cancer cell survival and proliferation. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Case Studies

In one notable study, the compound was administered to various cancer cell lines to assess its effects on cell cycle progression and apoptosis induction. The results indicated that treatment with this compound led to significant G1 phase arrest followed by apoptosis in treated cells. Western blot analysis revealed increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-2.

Q & A

Basic: What are the optimal synthetic pathways and conditions for preparing N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include cyclization of substituted anthranilic acid derivatives and subsequent coupling with 4-aminophenylacetamide. Reaction conditions must be tightly controlled:

  • Temperature : 80–120°C for cyclization steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) optimize yields .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified via NMR and HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for methoxy, thioxo, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography : Resolves conformational ambiguities in the quinazolinone ring .

Advanced: How to design experiments to evaluate its biological activity against kinase targets?

  • In vitro assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays. Measure IC₅₀ values via fluorescence polarization .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally similar quinazolinones (e.g., IC₅₀ = 10.5 µM for antitumor analogs) .
  • Control experiments : Include positive controls (e.g., gefitinib) and validate target engagement via Western blotting for phosphorylated kinases .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from:

  • Assay conditions : Variability in ATP concentrations or buffer pH .
  • Compound stability : Degradation in DMSO stock solutions over time; use fresh batches and validate via HPLC .
  • Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter binding kinetics .
    Standardize protocols across labs and cross-reference with computational docking results .

Advanced: What methodologies are used to study its interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Molecular Dynamics (MD) Simulations : Predict binding modes to kinase ATP pockets; validate with mutagenesis studies .

Advanced: How can computational methods enhance synthesis and reactivity prediction?

  • Quantum chemical calculations : Predict reaction pathways (e.g., cyclization barriers) using density functional theory (DFT) .
  • Machine learning : Train models on PubChem data to optimize solvent/catalyst combinations .
  • Retrosynthetic tools : Platforms like ICSynth propose feasible routes using known quinazolinone syntheses .

Basic: What are common pitfalls in synthesizing this compound, and how to troubleshoot them?

  • Low yield : Optimize stoichiometry of coupling reagents (e.g., EDC/HOBt for amide bonds) .
  • Byproduct formation : Use scavengers (e.g., molecular sieves) during cyclization to absorb water .
  • Purification challenges : Employ gradient elution in chromatography or fractional crystallization .

Advanced: How to evaluate its pharmacokinetic properties in preclinical models?

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubate with liver microsomes; monitor via LC-MS .
    • Plasma protein binding : Ultrafiltration assays .
  • In vivo studies : Administer orally to rodents; measure plasma concentration-time curves .

Advanced: How to assess its potential for off-target effects?

  • Proteome-wide screening : Use affinity pulldown with biotinylated probes and mass spectrometry .
  • Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .

Advanced: What strategies improve selectivity for specific biological targets?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare inhibition profiles .
  • Fragment-based design : Co-crystallize with target kinases to identify critical hydrogen bonds .
  • Prodrug approaches : Mask polar groups (e.g., acetamide) to enhance cell permeability .

Basic: How to validate its stability under various storage conditions?

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity; monitor via HPLC .
  • Long-term stability : Store at -20°C in argon-purged vials; reassay bioactivity monthly .

Advanced: How to integrate high-throughput screening (HTS) into its evaluation?

  • Automated platforms : Use 384-well plates for dose-response assays (1 nM–100 µM) .
  • Data analysis : Apply Z-factor statistics to distinguish hits from noise .
  • Secondary assays : Confirm HTS hits with SPR or cellular thermal shift assays (CETSA) .

Advanced: What role do molecular dynamics simulations play in understanding its mechanism?

Simulations (e.g., GROMACS) reveal:

  • Binding kinetics : Residence time in kinase ATP pockets .
  • Conformational flexibility : Impact of thioxo group on quinazolinone ring dynamics .
  • Solvent effects : Hydration shells around polar substituents .

Basic: How to compare its bioactivity with structurally related compounds?

  • SAR tables : Tabulate IC₅₀ values, substituents, and target affinities (e.g., antitumor vs. antiviral) .
  • 3D-QSAR models : Align structures using CoMFA/CoMSIA to predict activity cliffs .

Advanced: How to address ethical and reproducibility challenges in preclinical studies?

  • FAIR data principles : Share raw NMR, MS, and assay data via repositories like Zenodo .
  • Blinded experiments : Randomize compound batches and use third-party validation .
  • Animal ethics : Adhere to ARRIVE guidelines for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.